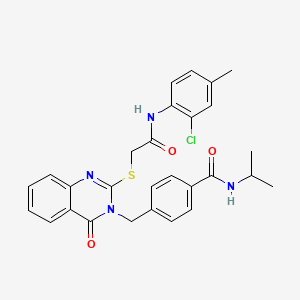

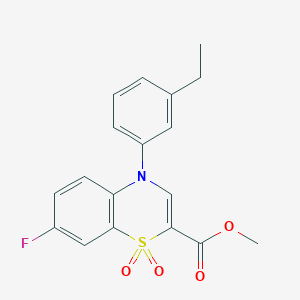

4-((2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an amine group, a thio group, a quinazolinone group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might participate in acid-base reactions, the thio group in redox reactions, and the quinazolinone and benzamide groups in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points by the strength of the intermolecular forces .Applications De Recherche Scientifique

Antimicrobial Properties

Quinazoline derivatives have shown significant potential as antimicrobial agents. The synthesis and characterization of new quinazolines, for example, have demonstrated their efficacy against a range of bacterial and fungal species. One study outlined the creation of compounds that were effective against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal infections, showcasing the broad-spectrum antimicrobial capabilities of these molecules (Desai, Shihora, & Moradia, 2007). Similarly, other research has focused on deriving compounds from quinazolines that exhibit strong antimicrobial activities, further solidifying the role of these derivatives in combating microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

Anticonvulsant and Anticancer Applications

Quinazoline derivatives have also been explored for their anticonvulsant and anticancer properties. Specific compounds within this class have shown promise in broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi, alongside their potential in anticonvulsant applications. This dual functionality highlights the therapeutic potential of quinazoline derivatives in medicinal chemistry, offering avenues for the development of new treatments for epilepsy and various cancers (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Blood Brain Barrier Penetration

Further studies have identified specific quinazoline compounds that are potent apoptosis inducers, demonstrating significant efficacy in cancer models. These compounds not only induce apoptosis effectively but also exhibit excellent blood-brain barrier penetration, making them potent candidates for anticancer agents, especially for brain tumors. The ability to cross the blood-brain barrier opens up new therapeutic potentials for treating central nervous system diseases and cancers, underscoring the importance of structural modifications in enhancing the pharmacological profiles of these compounds (Sirisoma et al., 2009).

Novel Synthesis Approaches

Innovative synthesis techniques for quinazoline derivatives have been developed to enhance their pharmacological activities. For instance, a palladium-catalyzed domino reaction has been utilized to synthesize 4-phenylquinazolinones, showcasing a novel method that involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This method signifies advancements in the synthesis of quinazoline derivatives, contributing to the diversity of compounds available for pharmacological studies and potential therapeutic applications (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4O3S/c1-17(2)30-26(35)20-11-9-19(10-12-20)15-33-27(36)21-6-4-5-7-23(21)32-28(33)37-16-25(34)31-24-13-8-18(3)14-22(24)29/h4-14,17H,15-16H2,1-3H3,(H,30,35)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAUPULPJZLMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)

![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)

![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)